4-Methoxyphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates, which are characterized by the presence of a sulfonyl functional group (–SO₂). This compound features a methoxy group (-OCH₃) and a chlorobenzene moiety, making it a versatile intermediate in organic synthesis. It is primarily utilized in chemical research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
The compound can be synthesized from commercially available starting materials, including 4-chlorobenzenesulfonyl chloride and 4-methoxyphenol. Its synthesis and applications have been documented in various chemical literature, emphasizing its role as a reactive intermediate in organic reactions.
4-Methoxyphenyl 4-chlorobenzenesulfonate is classified under:
The synthesis of 4-Methoxyphenyl 4-chlorobenzenesulfonate typically involves nucleophilic substitution reactions. The general synthetic route includes the following steps:
The molecular structure of 4-Methoxyphenyl 4-chlorobenzenesulfonate can be represented as follows:
COc1ccc(cc1)S(=O)(=O)c2ccc(Cl)cc2
XKQZQZISDGVFQK-UHFFFAOYSA-N
The structure consists of a methoxy group attached to one aromatic ring and a sulfonate group connected to another aromatic ring that contains a chlorine substituent.
4-Methoxyphenyl 4-chlorobenzenesulfonate participates in various chemical reactions, including:
The mechanism of action for reactions involving 4-Methoxyphenyl 4-chlorobenzenesulfonate typically follows these steps:
Kinetic studies may be conducted to evaluate reaction rates and mechanisms using spectroscopic methods or chromatography for product analysis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2